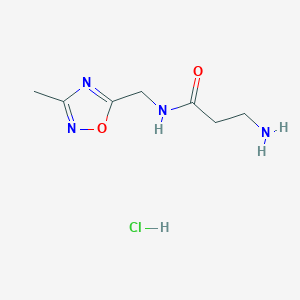

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Descripción general

Descripción

“3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O2 . It has a molecular weight of 220.66 . The compound is in solid form .

Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

- Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents .

- Method : One of the most useful options for the activation of the 1,2,4-oxadiazole ring is utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .

- Results : This method has been used in the preparation and reactivity of 1,2,4-oxadiazolium salts .

- Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

- Method : New methods of obtaining complex structures containing oxadiazole rings are sought .

- Results : These compounds could be used in the future in medicine and agriculture .

Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

Biological Activity of 1,3,4-Oxadiazoles

- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Method : The synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action are being studied .

- Results : The chemical intuitions provided to the reader to design new chemical entity with potential of anti-infective activity .

- Application : Nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have potent anti-microbial activity .

- Method : The synthesis involves the reaction of amidoximes with HNO3 and Ac2O at 15 °C for 30 min, followed by treatment with 10% HCl (ethanolic) for 3 h .

- Results : The resulting nitrofuryl substituted 3-amino-1,2,4-oxadiazoles exhibit potent anti-microbial activity .

Anti-Infective Agents

Synthesis of Nitrofuryl Substituted 3-amino-1,2,4-oxadiazoles

Synthesis of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine Derivatives

- Application : Eleven 3-amino-2-methyl-quinazolin-4 (3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .

- Method : The synthesis involves the reaction of benzoxazinones .

- Results : The resulting 3-amino-2-methyl-quinazolin-4 (3H)-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

- Application : Aminomethyl propanol is used for the preparation of buffer solutions. It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .

- Method : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .

- Results : Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-ones

Aminomethyl Propanol

Propiedades

IUPAC Name |

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCFFNKRQLTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

methanol](/img/structure/B1377757.png)

![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)

methanol](/img/structure/B1377765.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)

![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)

![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)